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Introduction
Influenza A virus remains a significant global health threat, necessitating the development of

novel antiviral therapeutics. The viral surface glycoprotein, hemagglutinin (HA), is a prime

target for antiviral drug development as it mediates the initial stages of viral entry into host

cells. MBX2329 is a small molecule inhibitor that has been identified as a potent entry inhibitor

of a broad spectrum of influenza A viruses, including pandemic and highly pathogenic strains.

[1][2][3] Mechanistic studies suggest that MBX2329 binds to the stem region of the HA trimer,

thereby inhibiting the conformational changes required for membrane fusion.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile biophysical

technique for characterizing protein-ligand interactions at an atomic level. It allows for the

determination of binding affinity, identification of the binding interface, and elucidation of

conformational changes upon ligand binding. This application note provides detailed protocols

for utilizing various NMR techniques, including WaterLOGSY (Water-Ligand Observed via

Gradient Spectroscopy), Saturation Transfer Difference (STD) NMR, and Chemical Shift

Perturbation (CSP) analysis, to study the interaction between MBX2329 and influenza

hemagglutinin.
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The interaction of MBX2329 with HA prevents the conformational changes necessary for viral

fusion with the endosomal membrane, thereby inhibiting viral entry. This ultimately blocks the

release of the viral genome into the host cell cytoplasm and subsequent replication.
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Caption: Inhibition of HA-mediated viral entry by MBX2329.
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The general workflow for studying the MBX2329-HA interaction using NMR spectroscopy

involves sample preparation, data acquisition, and data analysis.

NMR Experimental Workflow for MBX2329-HA Interaction
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Caption: General workflow for NMR studies of MBX2329-HA interaction.

Data Presentation
Quantitative data from NMR experiments should be summarized in clear and concise tables to

facilitate comparison and interpretation.

Table 1: WaterLOGSY and STD NMR Results for MBX2329 Binding to HA
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MBX2329 Proton
WaterLOGSY
Signal

STD Signal
Intensity

Relative STD
Enhancement (%)

H1 Positive Observed 100

H2 Positive Observed 85

H3 Positive Observed 60

H4 Positive Observed 45

H5 Positive Not Observed 0

Control Ligand Negative Not Observed 0

Note: This table is a template. The relative STD enhancement is calculated by setting the

proton with the strongest STD signal to 100%.

Table 2: Chemical Shift Perturbation Data for HA upon MBX2329 Binding

HA Residue Δδ (ppm) ¹H Δδ (ppm) ¹⁵N
Combined Δδ
(ppm)

Val-55 0.12 0.35 0.15

Ile-58 0.08 0.21 0.09

Gly-72 0.15 0.45 0.18

Trp-73 0.21 0.60 0.25

... ... ... ...

Note: This table is a template. The combined chemical shift perturbation (Δδ) is calculated

using the formula: Δδ = √[(ΔδH)² + (α * ΔδN)²], where α is a weighting factor (typically ~0.2).

Table 3: Binding Affinity (Kd) Determination from NMR Titration
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NMR Method Dissociation Constant (Kd)

Chemical Shift Perturbation e.g., 5.2 ± 0.5 µM

STD Titration e.g., 6.8 ± 1.2 µM

Note: This table is a template to be populated with experimentally determined values.

Experimental Protocols
Protocol 1: WaterLOGSY and STD NMR for Binding
Confirmation and Epitope Mapping
Objective: To confirm the binding of MBX2329 to HA and to identify the protons of MBX2329
that are in close proximity to the protein surface.

Materials:

Recombinant influenza hemagglutinin (HA)

MBX2329

NMR Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, pH 8.2

Deuterium oxide (D₂O)

NMR tubes

Procedure:

Sample Preparation:

Prepare a stock solution of recombinant HA at a concentration of 100 µM in NMR buffer.

Prepare a stock solution of MBX2329 at a concentration of 1 mM in a compatible solvent

(e.g., d₆-DMSO).
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For the NMR sample, prepare a final volume of 500 µL containing 10 µM HA and 100 µM

MBX2329 in NMR buffer with 10% D₂O.

Prepare a control sample containing only 100 µM MBX2329 in the same buffer.

NMR Data Acquisition:

Acquire all spectra on a high-field NMR spectrometer (e.g., 900 MHz) equipped with a

cryogenic probe at 25°C.

1D Proton NMR: Acquire a standard 1D proton spectrum of the control MBX2329 sample

for reference.

WaterLOGSY:

Use a standard WaterLOGSY pulse sequence with water suppression (e.g., using

excitation sculpting).

Acquire a WaterLOGSY spectrum for the sample containing both HA and MBX2329.

Acquire a control WaterLOGSY spectrum for the sample containing only MBX2329.

STD NMR:

Acquire an on-resonance spectrum by selectively saturating a region of the protein

spectrum where no ligand signals are present (e.g., -0.5 to 0.5 ppm).

Acquire an off-resonance spectrum by irradiating a frequency far from any protein or

ligand signals (e.g., 30 ppm).

The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-

resonance spectrum.

Data Analysis:

WaterLOGSY: In the spectrum of the HA-MBX2329 mixture, positive NOE signals for

MBX2329 protons indicate binding. Non-binding compounds will show negative NOE

signals.
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STD NMR: The presence of signals in the STD spectrum confirms binding. The relative

intensities of the STD signals for different MBX2329 protons provide information about

their proximity to the HA surface. Normalize the STD intensities to identify the binding

epitope.

Protocol 2: Chemical Shift Perturbation (CSP) for
Binding Site Mapping and Affinity Determination
Objective: To identify the amino acid residues of HA involved in the interaction with MBX2329
and to determine the dissociation constant (Kd) of the interaction.

Materials:

¹⁵N-labeled recombinant influenza hemagglutinin (HA)

MBX2329

NMR Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, pH 7.4

Deuterium oxide (D₂O)

NMR tubes

Procedure:

Sample Preparation:

Prepare a stock solution of ¹⁵N-labeled HA at a concentration of 200 µM in NMR buffer

with 10% D₂O.

Prepare a concentrated stock solution of MBX2329 (e.g., 10 mM) in the same NMR buffer

(with a small amount of co-solvent if necessary, ensuring the final concentration of the co-

solvent is constant across all samples).

Prepare a series of NMR samples with a constant concentration of ¹⁵N-labeled HA (e.g.,

100 µM) and increasing concentrations of MBX2329 (e.g., 0, 25, 50, 100, 200, 400, 800

µM).
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NMR Data Acquisition:

Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each titration point on a high-field NMR

spectrometer at a constant temperature.

Data Analysis:

Process and overlay the ¹H-¹⁵N HSQC spectra from the titration series.

Identify and track the chemical shift changes for each assigned backbone amide

resonance of HA upon addition of MBX2329.

Calculate the combined chemical shift perturbation (Δδ) for each residue.

Map the residues with significant chemical shift perturbations onto the three-dimensional

structure of HA to identify the binding site.

Plot the chemical shift changes as a function of the MBX2329 concentration for a set of

significantly perturbed residues.

Fit the binding isotherms to a suitable binding model (e.g., a one-site binding model) to

determine the dissociation constant (Kd).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Binding Moiety Mapping by Saturation Transfer Difference NMR | Springer Nature
Experiments [experiments.springernature.com]

2. Item - Characterization of Influenza Hemagglutinin Interactions with Receptor by NMR -
University of Illinois Chicago - Figshare [indigo.uic.edu]

3. research-collection.ethz.ch [research-collection.ethz.ch]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8136385?utm_src=pdf-body
https://www.benchchem.com/product/b8136385?utm_src=pdf-body
https://www.benchchem.com/product/b8136385?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1007/978-1-4939-8630-9_4
https://experiments.springernature.com/articles/10.1007/978-1-4939-8630-9_4
https://indigo.uic.edu/articles/journal_contribution/Characterization_of_Influenza_Hemagglutinin_Interactions_with_Receptor_by_NMR/10777823
https://indigo.uic.edu/articles/journal_contribution/Characterization_of_Influenza_Hemagglutinin_Interactions_with_Receptor_by_NMR/10777823
https://www.research-collection.ethz.ch/server/api/core/bitstreams/adfba884-4f7d-445f-9178-14f9504a9a46/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8136385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Note: Elucidating the MBX2329-
Hemagglutinin Interaction Using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8136385#nmr-spectroscopy-to-study-
mbx2329-ha-interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b8136385#nmr-spectroscopy-to-study-mbx2329-ha-interaction
https://www.benchchem.com/product/b8136385#nmr-spectroscopy-to-study-mbx2329-ha-interaction
https://www.benchchem.com/product/b8136385#nmr-spectroscopy-to-study-mbx2329-ha-interaction
https://www.benchchem.com/product/b8136385#nmr-spectroscopy-to-study-mbx2329-ha-interaction
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8136385?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8136385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

